molecular formula C12H11ClO3 B2632052 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 854002-77-0

6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2632052
CAS No.: 854002-77-0
M. Wt: 238.67
InChI Key: UWJXDYHWZOIMHA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

The compound 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one derives its systematic name from the chromen-2-one backbone, a bicyclic structure comprising a benzene ring fused to a pyrone moiety. The IUPAC nomenclature specifies substituent positions based on the chromen-2-one numbering system, where the oxygen atom of the pyrone ring occupies position 1, and the ketone group is at position 2.

Substituents are assigned as follows:

  • Chloro (-Cl) at position 6 on the benzene ring.
  • Ethyl (-CH₂CH₃) at position 3 on the pyrone ring.
  • Hydroxy (-OH) at position 7 on the benzene ring.
  • Methyl (-CH₃) at position 4 on the pyrone ring.

This numbering ensures unambiguous identification of substituent locations, critical for differentiating structural analogs. For instance, shifting the ethyl group to position 4 or the methyl group to position 3 would yield distinct compounds with altered physicochemical properties.

Comparative Analysis of Trivial Names and Registry Identifiers (CAS 854002-77-0)

While the IUPAC name provides precise structural information, trivial names and registry identifiers facilitate cross-referencing across databases. The compound is cataloged under CAS 854002-77-0 , a unique identifier used in chemical inventories and commercial listings. Alternative designations include:

  • AK Scientific 6676CP : A product-specific code emphasizing its synthetic availability for research purposes.
  • 6-Chloro-3-ethyl-7-hydroxy-4-methylcoumarin : A semi-systematic name using "coumarin" as the parent structure, though this term technically refers to 2H-chromen-2-one derivatives without additional substituents.

Registry identifiers such as PubChem CID 129793493 and ChemSpider ID 29377934 further enable access to spectral data and synthetic protocols. These aliases underscore the compound’s role in medicinal chemistry research, particularly in studies exploring coumarin-based enzyme inhibitors.

Molecular Formula and Weight Validation (C₁₂H₁₁ClO₃, 238.67 g/mol)

The molecular formula C₁₂H₁₁ClO₃ corresponds to a monoisotopic mass of 238.0398 Da and an average molecular weight of 238.67 g/mol . Validation proceeds via high-resolution mass spectrometry (HRMS), which typically yields a protonated ion ([M+H]⁺) at m/z 239.0471.

Table 1: Elemental Composition and Mass Contributions

Element Quantity Atomic Mass (g/mol) Total Contribution (g/mol)
C 12 12.01 144.12
H 11 1.008 11.088
Cl 1 35.45 35.45
O 3 16.00 48.00
Total 238.658

The calculated molecular weight (238.658 g/mol) aligns with the experimentally reported value of 238.67 g/mol, confirming the formula’s accuracy. Discrepancies of <0.02% fall within instrumental error margins for quadrupole time-of-flight (Q-TOF) analyzers.

Stereochemical Considerations and Tautomeric Possibilities

The compound’s structure presents no chiral centers, as all substituents reside on planar regions of the chromen-2-one scaffold. The ethyl group at position 3 and methyl group at position 4 are bonded to sp²-hybridized carbons, preventing tetrahedral stereochemistry. However, rotational barriers around the C3-ethyl bond may give rise to conformational isomers, though these are not resolvable at standard temperatures.

Tautomerism arises primarily at the 7-hydroxy group, which can engage in keto-enol equilibria. In polar solvents, the enol form stabilizes via intramolecular hydrogen bonding with the pyrone ketone, shifting the equilibrium toward the enol tautomer. This behavior mirrors trends observed in simpler coumarin derivatives, where electron-withdrawing substituents enhance enol stabilization.

Table 2: Tautomeric Forms and Stabilizing Factors

Tautomer Structure Stabilizing Factors
Keto 7-keto-2H-chromen-2-one Resonance with pyrone ring
Enol 7-hydroxy-2H-chromen-2-one Intramolecular H-bonding, solvent polarity

Properties

IUPAC Name

6-chloro-3-ethyl-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)16-12(7)15/h4-5,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJXDYHWZOIMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has shown that derivatives of 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibit significant anti-inflammatory activity. A study demonstrated that synthesized coumarin derivatives were tested for their efficacy against carrageenan-induced paw edema in rats. The results indicated that these compounds were more potent than the standard drug Diclofenac, suggesting their potential for developing new anti-inflammatory medications .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A synthesis route involving 4-chlororesorcinol and ethyl acetoacetate yielded several derivatives, which were tested against various bacterial strains. The results showed moderate to excellent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli . This positions this compound as a candidate for further development in antimicrobial therapies.

1.3 Anticancer Research

Coumarin derivatives have been investigated for their anticancer properties. The compound's structural features allow it to interact with biological macromolecules, potentially inhibiting cancer cell proliferation. Preliminary studies suggest that modifications of this compound could enhance its effectiveness against specific cancer types .

Biological Research

2.1 Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, molecular docking studies have indicated that it may interact favorably with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses . Such interactions highlight the potential of this compound as a lead structure in drug design aimed at treating inflammatory diseases.

2.2 Interaction with Biological Macromolecules

This compound has been explored for its interactions with proteins and nucleic acids, which is vital for understanding its mechanism of action in biological systems. These studies contribute to the broader knowledge of how coumarins can be utilized in biochemical applications .

Industrial Applications

3.1 Material Science

In addition to its biological applications, this compound is being investigated for use in material science, particularly in the development of new materials and dyes. Its unique chromophoric properties make it suitable for applications in organic electronics and photonic devices.

3.2 Agrochemicals

The agricultural sector may benefit from the application of this compound as a potential agrochemical agent due to its biological activity against pests and pathogens affecting crops. Research into the synthesis of derivatives tailored for agricultural use is ongoing, aiming to enhance crop protection strategies.

Data Summary Table

Application Area Key Findings
Medicinal Chemistry Anti-inflammatory and antimicrobial properties; potential anticancer activity
Biological Research Enzyme inhibition (e.g., COX) and interactions with macromolecules
Industrial Applications Use in material science (dyes and organic electronics) and potential agrochemical applications

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on synthesized derivatives of this compound revealed significant anti-inflammatory effects compared to Diclofenac using the carrageenan-induced edema model in rats. The compounds demonstrated a reduction in paw swelling, indicating their therapeutic potential .

Case Study 2: Antimicrobial Efficacy Evaluation

The antibacterial properties were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed varying degrees of inhibition, with some exhibiting superior activity compared to conventional antibiotics, suggesting their utility as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one (): Substituent: Hexyl group at position 3 (vs. ethyl in the target compound). No bioactivity data is provided, but alkyl chain length often correlates with altered pharmacokinetics .
  • 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (): Substituent: Methyl groups at positions 3 and 4 (vs. ethyl and methyl in the target compound). Properties: MW = 224.64, XLogP3 = 2.5, 1 H-bond donor, 3 H-bond acceptors. The higher LogP (2.5) suggests moderate lipophilicity .

Substituent Variations at Position 7

  • 6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one ():

    • Substituent: Phenacyloxy group at position 7 (vs. hydroxyl in the target compound).
    • Impact: The phenacyloxy group introduces aromaticity and bulk, which may enhance π-π interactions in biological targets but reduce solubility. The ethyl group at position 4 (vs. methyl in the target compound) could further increase lipophilicity .
  • 6-Chloro-7-[(2,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one ():

    • Substituent: 2,4-Dichlorobenzyloxy group at position 6.
    • Impact: The electron-withdrawing chlorine atoms and bulky benzyl group may enhance stability and receptor binding affinity, though solubility is likely compromised .

Substituent Variations at Position 4

  • 6-Ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one (): Substituent: Ethyl at position 6, methoxy at 7, and phenoxy at 3. Methoxy at position 7 reduces H-bond donor capacity compared to hydroxyl .

Functional Group Additions

  • 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one ():
    • Substituent: Epoxy (oxiran-2-ylmethoxy) group at position 7.
    • Impact: The epoxy group adds reactivity for further functionalization, making it a candidate for prodrug development. The phenyl group at position 4 enhances aromatic interactions .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Name MW XLogP3 H-Bond Donors H-Bond Acceptors Reference
6-Chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one 238.67* ~2.8* 1 3 N/A
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 224.64 2.5 1 3
6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one 308.80* ~4.5* 1 3
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 344.75 ~3.2* 1 4

*Estimated values based on structural analogs.

Key Findings and Implications

  • Position 3 Substituents : Ethyl vs. hexyl groups significantly alter lipophilicity, impacting bioavailability. Methyl groups (as in ) reduce steric hindrance, favoring interactions with compact binding sites.
  • Position 7 Functional Groups : Hydroxyl groups enhance H-bonding (critical for enzyme inhibition), while alkoxy or aryloxy groups improve stability and aromatic interactions.
  • Chlorine at Position 6 : A common feature in many analogs, chlorine increases electronegativity and may enhance binding to halogen-friendly pockets in biological targets.

Biological Activity

6-Chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a compound belonging to the coumarin family, exhibits a range of significant biological activities. Its structure, characterized by a chloro group and hydroxyl functionalities, enhances its potential as a therapeutic agent. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11ClO3
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 854002-77-0

Biological Activities

The compound has been investigated for various biological properties, including:

  • Antimicrobial Activity
    • Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis and death .
  • Antioxidant Properties
    • The compound demonstrates strong antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects
    • Research shows that this coumarin derivative can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases.
  • Cytotoxic Activity
    • In vitro studies reveal that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

The biological effects of this compound are mediated through various pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
  • Cell Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and subsequent cell death, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other coumarin derivatives:

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
6-Chloro-3-ethyl-7-hydroxy-4-methylHighHighModerate
7-Hydroxy-4-methylcoumarinModerateModerateLow
6-Chloro-4-hydroxycoumarinLowHighLow

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that 6-chloro-3-ethyl-7-hydroxy-4-methyl exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than many standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity against Cancer Cells : In vitro assays showed that the compound induced apoptosis in breast cancer cell lines at concentrations as low as 10 µM. Further investigations revealed that it activates caspase pathways, leading to programmed cell death .

Q & A

Q. What established synthetic routes are used to prepare 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one?

The compound is typically synthesized via multi-step reactions involving hydroxylated chromenone precursors. A common approach involves:

  • Step 1 : Condensation of substituted phenols with malonic acid derivatives in the presence of catalysts like zinc chloride (ZnCl₂) in phosphorus oxychloride (POCl₃) to form the chromenone core .
  • Step 2 : Functionalization via nucleophilic substitution or alkylation to introduce the chloro, ethyl, and methyl groups. For example, ethylation may use ethyl halides under basic conditions .
  • Step 3 : Purification via recrystallization or column chromatography, validated by elemental analysis and spectroscopic methods (e.g., ¹H/¹³C NMR, IR) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For instance, the deshielded proton at C-3 (δ ~6.3 ppm) indicates ethyl group proximity .
  • IR Spectroscopy : Identification of hydroxyl (O–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
  • Elemental Analysis : To verify purity and molecular formula (C₁₀H₇ClO₃) .
  • X-ray Crystallography : For absolute structural confirmation (e.g., bond angles, torsion angles) .

Q. What structural insights can be derived from crystallographic data?

Single-crystal X-ray diffraction reveals:

  • Chromenone Core : Planar structure with bond lengths consistent with conjugated π-systems (C=O: ~1.21 Å, C–O: ~1.36 Å) .
  • Substituent Orientation : Chloro and ethyl groups adopt specific spatial arrangements (e.g., ethyl group dihedral angle ~15° relative to the chromenone plane) .
  • Hydrogen Bonding : Hydroxyl groups form intramolecular H-bonds with adjacent carbonyls, stabilizing the structure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction protocols be optimized for this compound?

  • Crystal Growth : Use slow evaporation of polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals .
  • Data Collection : Employ synchrotron radiation or low-temperature (100 K) settings to enhance resolution. For disordered regions (e.g., ethyl groups), apply restraints using SHELXL .
  • Refinement : Use iterative cycles in SHELXL with anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and residual electron density analysis .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

  • Case Example : If NMR suggests axial chirality but crystallography shows planar symmetry:
  • Re-examine Solvent Effects : NMR in solution may capture dynamic conformations, while crystallography shows static packing.
  • Validate via DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .
  • Cross-Check with Polarimetry : If the compound is chiral, optical rotation data can resolve ambiguities .

Q. What challenges arise in refining crystallographic disorder for substituents like the ethyl group?

  • Disorder Modeling : Split the ethyl group into two occupancy sites (e.g., 60:40 ratio) and apply geometric restraints to bond lengths/angles .
  • Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. High ADPs may indicate temperature-dependent flexibility .
  • Validation Tools : Employ R₁, wR₂, and goodness-of-fit (GOF) metrics in SHELXL. Acceptable thresholds: R₁ < 5%, GOF ~1.0 .

Q. How can computational methods complement experimental data for this compound?

  • Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes). Parameterize the compound with GAFF force fields and optimize charges via RESP .
  • DFT Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 09) to predict reactivity sites (e.g., nucleophilic C-3 position) .

Contradiction Analysis

Q. How to address conflicting reports on synthetic yields or reaction conditions?

  • Reproducibility Checks : Validate methods across labs, controlling variables like solvent purity and reaction atmosphere .
  • Mechanistic Studies : Use in-situ IR or LC-MS to track intermediates and identify bottlenecks (e.g., hydrolysis of chloro intermediates) .
  • Meta-Analysis : Compare literature data for trends (e.g., higher yields with microwave-assisted vs. conventional heating) .

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